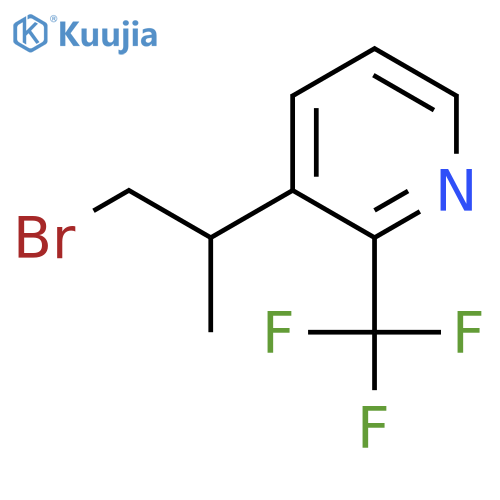

Cas no 2228423-73-0 (3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine)

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine

- EN300-1959906

- 2228423-73-0

-

- インチ: 1S/C9H9BrF3N/c1-6(5-10)7-3-2-4-14-8(7)9(11,12)13/h2-4,6H,5H2,1H3

- InChIKey: XIHILZSSPTVOQM-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)C1=CC=CN=C1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 266.98705g/mol

- どういたいしつりょう: 266.98705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 12.9Ų

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1959906-2.5g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 2.5g |

$2660.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-1.0g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 1g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-1959906-5g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 5g |

$3935.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-10g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 10g |

$5837.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-1g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-0.05g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 0.05g |

$1140.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-10.0g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 10g |

$5837.0 | 2023-05-31 | ||

| Enamine | EN300-1959906-0.1g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 0.1g |

$1195.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-0.25g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 0.25g |

$1249.0 | 2023-09-17 | ||

| Enamine | EN300-1959906-5.0g |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine |

2228423-73-0 | 5g |

$3935.0 | 2023-05-31 |

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

5. Book reviews

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

9. Back matter

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridineに関する追加情報

3-(1-Bromopropan-2-yl)-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview

3-(1-Bromopropan-2-yl)-2-(Trifluoromethyl)Pyridine (CAS No. 2228423-73-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the pyridine family, a class of aromatic heterocycles that are widely used in drug discovery and chemical synthesis due to their unique electronic properties and structural versatility.

The pyridine ring in this compound serves as a central scaffold, with two key substituents: a 1-bromopropan-2-yl group at the 3-position and a trifluoromethyl group at the 2-position. These substituents significantly influence the compound's chemical reactivity, stability, and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can enhance the electrophilicity of the pyridine ring and improve its ability to participate in various nucleophilic aromatic substitution reactions.

Recent studies have highlighted the potential of 3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine as a versatile building block in medicinal chemistry. Researchers have explored its role in the synthesis of novel kinase inhibitors, where the pyridine scaffold provides an ideal platform for binding to ATP pockets in protein kinases. The bromide substituent at the 1-bromopropan-2-yl group also facilitates SNAr (nucleophilic aromatic substitution) reactions, enabling the introduction of diverse functional groups to tailor the compound's pharmacokinetic properties.

In agrochemical applications, this compound has shown promise as a precursor for herbicides and fungicides. Its ability to undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it an attractive candidate for designing bioactive molecules with improved selectivity and efficacy. Recent advancements in catalytic methods have further enhanced the efficiency of these transformations, reducing production costs and environmental impact.

The synthesis of 3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine typically involves a multi-step process that combines nucleophilic aromatic substitution with alkylation techniques. Starting from a pyridine derivative with appropriate directing groups, researchers introduce the trifluoromethyl group via electrophilic substitution followed by bromination at the desired position. Optimization of reaction conditions, such as temperature and catalyst selection, has been critical in achieving high yields and purity.

From a structural perspective, the 1-bromopropan-2-yl group introduces steric hindrance around the pyridine ring, which can influence both chemical reactivity and biological interactions. This steric effect has been exploited in designing molecules with improved pharmacokinetic profiles, such as enhanced absorption and reduced metabolism. Additionally, computational studies have revealed that this substituent can modulate hydrogen bonding interactions, further enhancing its utility in drug design.

Looking ahead, ongoing research is focused on expanding the application scope of 3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine into advanced materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. By incorporating this compound into conjugated systems, scientists aim to develop materials with improved charge transport properties and stability under operational conditions.

In conclusion, 3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine (CAS No. 2228423-73-0) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its structural features enable diverse chemical transformations, while its unique electronic properties open avenues for innovative applications in drug discovery and materials science. As research continues to uncover new potentials for this compound, its role in advancing modern chemistry is expected to grow significantly.

2228423-73-0 (3-(1-bromopropan-2-yl)-2-(trifluoromethyl)pyridine) 関連製品

- 2649069-85-0(Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate)

- 1400926-18-2(5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one)

- 1865100-22-6({1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol)

- 2227955-25-9(rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)

- 1806943-48-5(5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxy-3-nitropyridine)

- 1354033-12-7(2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester)

- 859179-67-2(N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide)

- 36303-18-1(6-(Benzyloxy)-4-hydroxyquinoline-2-carboxylic acid)

- 2306268-42-6(2-tert-butoxycarbonyl-4,4-difluoro-1,3-dihydroisoquinoline-8-carboxylic acid)

- 332040-95-6(N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)